2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.: 1810068-30-4
VCID: VC7046206
InChI: InChI=1S/C34H29F12N2O2P/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46/h7-17H,1-6H3
SMILES: CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC
Molecular Formula: C34H29F12N2O2P
Molecular Weight: 756.573

2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl

CAS No.: 1810068-30-4

Cat. No.: VC7046206

Molecular Formula: C34H29F12N2O2P

Molecular Weight: 756.573

* For research use only. Not for human or veterinary use.

2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl - 1810068-30-4

Specification

CAS No. 1810068-30-4
Molecular Formula C34H29F12N2O2P
Molecular Weight 756.573
IUPAC Name 2-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-3,6-dimethoxyphenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine
Standard InChI InChI=1S/C34H29F12N2O2P/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46/h7-17H,1-6H3
Standard InChI Key RXBSKAKCDMMHNB-UHFFFAOYSA-N
SMILES CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a biphenyl core (two connected benzene rings) with distinct substituents at specific positions. The primary benzene ring (positioned at the 2' site) is substituted with a bis(3,5-bis(trifluoromethyl)phenyl)phosphanyl group, while the secondary ring contains methoxy (-OCH₃) groups at the 3' and 6' positions and dimethylamino (-N(CH₃)₂) groups at the 2' and 6' positions . This arrangement creates a sterically crowded environment, which is critical for its function in coordination chemistry.

Systematic Nomenclature

The IUPAC name for the compound is 2-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-3,6-dimethoxyphenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine, reflecting its substitution pattern and functional groups . Key identifiers include:

PropertyValue
CAS Registry Number1810068-30-4
Molecular FormulaC₃₄H₂₉F₁₂N₂O₂P
Molecular Weight756.6 g/mol
InChI KeyRXBSKAKCDMMHNB-UHFFFAOYSA-N

The SMILES notation (CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC) further elucidates the connectivity of atoms .

Physical and Chemical Properties

Solubility and Stability

The compound’s solubility is influenced by its hydrophobic trifluoromethyl groups and polar methoxy/dimethylamino substituents. It is likely soluble in organic solvents like dichloromethane or tetrahydrofuran but insoluble in water. Stability under inert atmospheres is expected, though hydrolysis of the phosphanyl group may occur in acidic or aqueous conditions .

Spectroscopic Data

  • ¹H NMR: Peaks corresponding to methoxy (~3.8 ppm) and dimethylamino (~2.9 ppm) protons.

  • ³¹P NMR: A singlet near 20–30 ppm indicative of the phosphanyl group .

Applications in Catalysis

Role in Asymmetric Synthesis

The compound’s bulky phosphanyl group and electron-donating dimethylamino groups make it a candidate for chiral ligands in transition-metal catalysis. For example, analogous phosphine ligands are used in rhodium-catalyzed asymmetric hydrogenation reactions to produce enantiomerically pure pharmaceuticals .

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